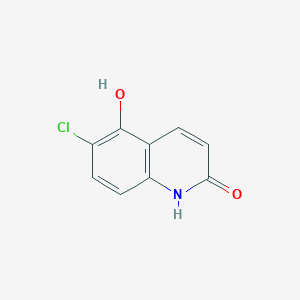
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the tetrazole moiety: The tetrazole ring can be introduced through the reaction of azides with nitriles or other suitable precursors.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Phenyl-5-(methylthio)-1,3,4-oxadiazole: This compound lacks the bromine and tetrazole groups, which may result in different chemical and biological properties.
2-(2-Chlorophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole: The substitution of bromine with chlorine may affect the compound’s reactivity and interactions with biological targets.
2-(2-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15BrN6O2S |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-[[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15BrN6O2S/c1-2-26-15-10-6-5-9-14(15)25-18(22-23-24-25)28-11-16-20-21-17(27-16)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
MKLWPFRNSYYUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


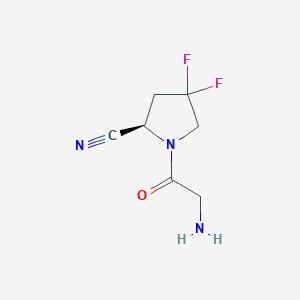
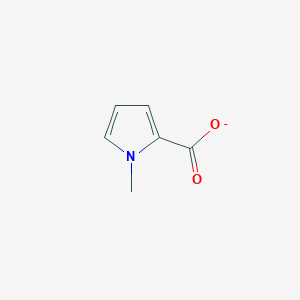


![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
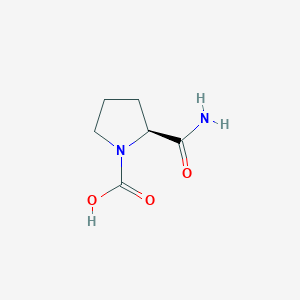
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
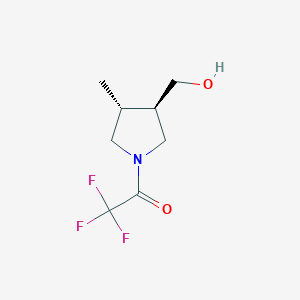
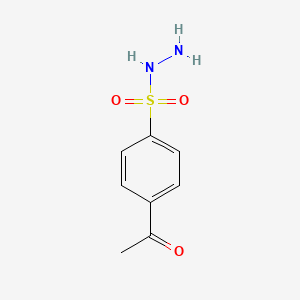
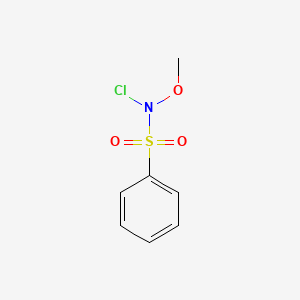
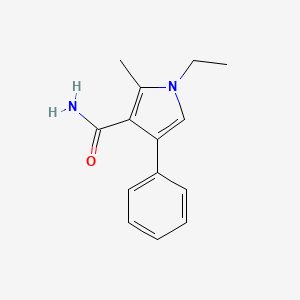
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
